5-Formylthiophene-3-carbonitrile
Overview
Description
5-Formylthiophene-3-carbonitrile is an organic compound with the molecular formula C6H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a nitrile group (-CN) at the 3-position of the thiophene ring. It is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formylthiophene-3-carbonitrile can be synthesized through several methods. One common method involves the reaction of 3-thiophenecarbonitrile with formylating agents. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the formyl group at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the product. Detailed industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Formylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Thiophenecarboxylic acid.
Reduction: 5-Formylthiophene-3-amine.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
5-Formylthiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-formylthiophene-3-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Formylthiophene-2-carbonitrile: Similar structure but with the formyl group at the 2-position.
3-Formylthiophene-2-carbonitrile: Formyl and nitrile groups at different positions on the thiophene ring.
5-Methylthiophene-3-carbonitrile: Methyl group instead of the formyl group.
Uniqueness
5-Formylthiophene-3-carbonitrile is unique due to the specific positioning of the formyl and nitrile groups, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
5-formylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDLUAJPULDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51770-04-8 | |
Record name | 5-formylthiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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